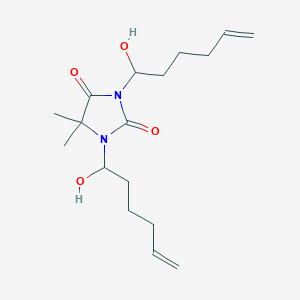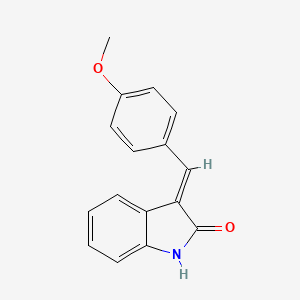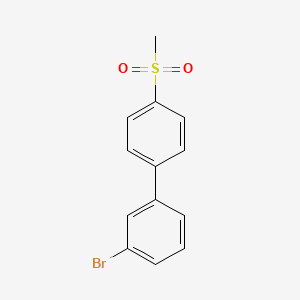
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is a chemical compound known for its unique structure and properties It is a derivative of hydantoin, a heterocyclic organic compound, and features two hydroxy-pentanal groups attached to the nitrogen atoms of the hydantoin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxy-pentanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through techniques such as crystallization, distillation, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxy-pentanal groups can form hydrogen bonds with biological molecules, affecting their structure and function. The hydantoin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-butanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-hexanalyl)-5,5-dimethylhydantoin
Uniqueness
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H28N2O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,3-bis(1-hydroxyhex-5-enyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H28N2O4/c1-5-7-9-11-13(20)18-15(22)17(3,4)19(16(18)23)14(21)12-10-8-6-2/h5-6,13-14,20-21H,1-2,7-12H2,3-4H3 |
Clé InChI |
YYNJXLUNEGUCOO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1C(CCCC=C)O)C(CCCC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)



![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)


![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
